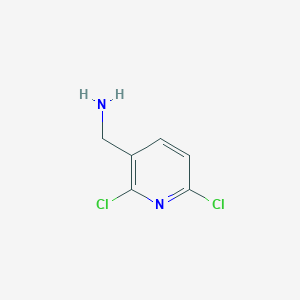

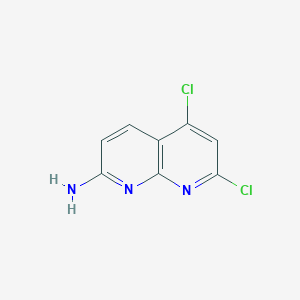

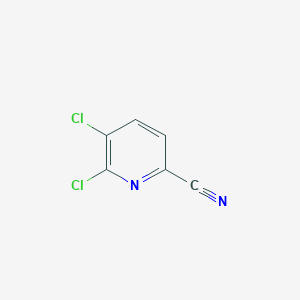

5,7-Dichloro-1,8-naphthyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dichloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2–8 °C .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of interest in recent years . The synthesis often relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2N3/c9-5-3-6 (10)12-8-4 (5)1-2-7 (11)13-8/h1-3H, (H2,11,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis

This compound has a melting point of 213-216 °C and a predicted boiling point of 364.7±37.0 °C. It has a predicted density of 1.571±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Supramolecular Architectures

Studies have elucidated the role of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives in forming hydrogen-bonded supramolecular structures. These compounds interact with acidic compounds to form organic salts and multicomponent crystals, showcasing the impact of weak and strong hydrogen bonding in crystal packing. The research demonstrates the synthesis of anhydrous and hydrated crystals with various acids, highlighting the structural diversity achieved through solution-based techniques and slow evaporation methods (Jin et al., 2010). Further studies expanded on this by creating eleven supramolecular adducts, underlining the significant role of classical hydrogen bonds and other non-covalent interactions in forming 2D/3D structures (Dong et al., 2017).

Organic Synthesis and Functionalization

Research into the functionalization of 5,7-dimethyl-1,8-naphthyridine-2-amine derivatives has led to the development of novel compounds with potential applications in material science and sensing technologies. One study focused on synthesizing derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties, exploring their anion recognition abilities, particularly for fluoride ions. This work not only showcases the synthetic versatility of these derivatives but also their potential in environmental monitoring and analytical chemistry (Chahal et al., 2018).

Anion Sensing

The derivatives of 5,7-dimethyl-1,8-naphthyridine-2-amine have been explored for their anion recognition properties, particularly towards fluoride ions. The specific interaction between these derivatives and fluoride ions, leading to spectroscopic and colorimetric changes, highlights their potential as sensors. This application is of particular interest in environmental and health-related fields, where the detection of specific anions is crucial (Chahal et al., 2018).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that naphthyridines can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 5,7-Dichloro-1,8-naphthyridin-2-amine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Propiedades

IUPAC Name |

5,7-dichloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYOFOFEATUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444372 |

Source

|

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131998-24-8 |

Source

|

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate](/img/structure/B169711.png)